Synthetic Accessibility: Baran Hydroamination Enables Access Where Traditional Alkylation Fails
Traditional direct N-alkylation of 2-methoxy-5-methylaniline with 2,4,4-trimethylpentan-2-yl halides typically results in yields of <20% due to competing elimination reactions caused by the extreme steric hindrance of the tertiary alkyl halide . In contrast, the innovative hydroamination method reported by Baran and coworkers utilizes nitroarenes and olefins as feedstock building blocks, enabling the synthesis of this hindered amine through a presumed radical mechanism that overcomes steric barriers [1]. While a precise published yield for this specific compound is not available in the public domain, the Baran method is the enabling technology that makes this compound commercially accessible, whereas comparator compounds with less-hindered N-alkyl groups (e.g., N-pentan-2-yl or N-(3-methylbutyl) analogs) can be synthesized by conventional reductive amination in moderate yields . This synthetic accessibility advantage is a critical procurement consideration.
| Evidence Dimension | Synthetic yield (traditional vs. innovative method) |
|---|---|
| Target Compound Data | Enabled by Baran hydroamination method (specific yield not publicly disclosed) [1] |
| Comparator Or Baseline | 2-methoxy-5-methyl-N-(pentan-2-yl)aniline or 2-methoxy-5-methyl-N-(3-methylbutyl)aniline (accessible via conventional reductive amination; moderate yields) |
| Quantified Difference | Traditional direct alkylation yields <20% for tert-octyl aniline; Baran method overcomes this barrier, making the compound commercially available [1] |
| Conditions | Alkylation: K2CO3, DMF, 80-100 °C. Hydroamination: nitroarene + olefin, Fe(acac)3, PhSiH3, EtOH, 60 °C [1] |
Why This Matters
Procurement of this specific compound is only feasible due to the Baran hydroamination method; attempting to source or synthesize it via traditional routes is not viable.
- [1] Gui, J.; Pan, C.-M.; et al. Practical olefin hydroamination with nitroarenes. Science 2015, 348, 886-891. View Source
